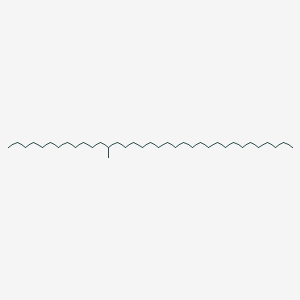
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with butan-2-yl, dinitro, and pentafluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the butan-2-yl group through alkylation reactions. The dinitro groups can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents. The pentafluoroethyl group can be added through a nucleophilic substitution reaction using pentafluoroethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and pentafluoroethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro or pentafluoroethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-(Butan-2-yl)-5,7-diamino-2-(pentafluoroethyl)-1H-benzimidazole.
Aplicaciones Científicas De Investigación
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of advanced materials, such as polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The butan-2-yl group may contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Butan-2-yl)-5,7-dinitro-2-(trifluoroethyl)-1H-benzimidazole
- 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoropropyl)-1H-benzimidazole
- 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoromethyl)-1H-benzimidazole
Uniqueness
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
60167-96-6 |
|---|---|
Fórmula molecular |
C13H11F5N4O4 |
Peso molecular |
382.24 g/mol |
Nombre IUPAC |
7-butan-2-yl-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11F5N4O4/c1-3-5(2)8-6(21(23)24)4-7(22(25)26)9-10(8)20-11(19-9)12(14,15)13(16,17)18/h4-5H,3H2,1-2H3,(H,19,20) |
Clave InChI |
WSOLUNIYZHRUDI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


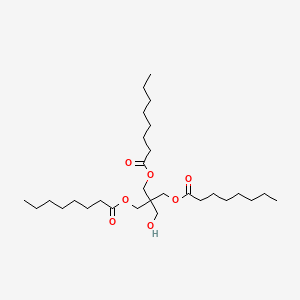
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
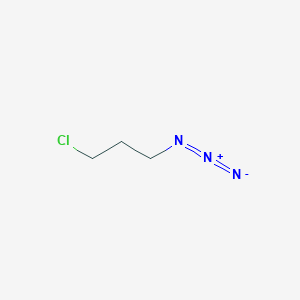
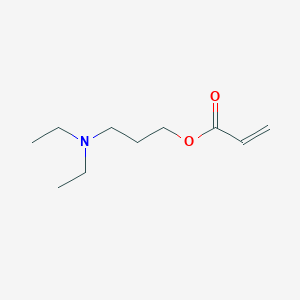
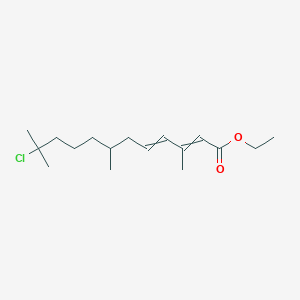
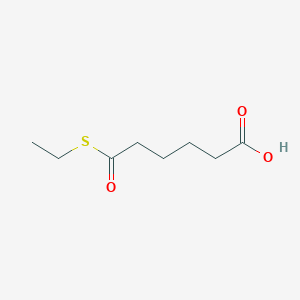


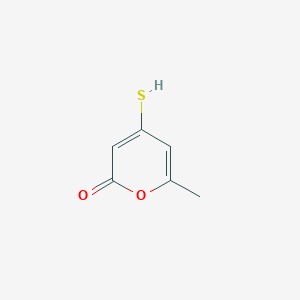
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)
![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
